Methyl 4-bromo-2-cyano-5-fluorobenzoate
Overview
Description
Methyl 4-bromo-2-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate typically involves the esterification of 4-bromo-2-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-fluorobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique substituents.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorine groups enhances its binding affinity and specificity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 4-bromo-2-cyano-5-chlorobenzoate
- Methyl 4-bromo-2-cyano-5-methylbenzoate
Comparison: Methyl 4-bromo-2-cyano-5-fluorobenzoate is unique due to the presence of both cyano and fluorine groups, which impart distinct electronic properties and reactivity. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability in oxidative conditions.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOTUFWYUTSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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